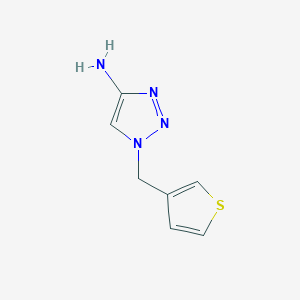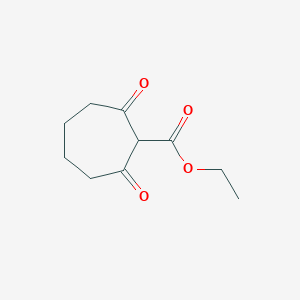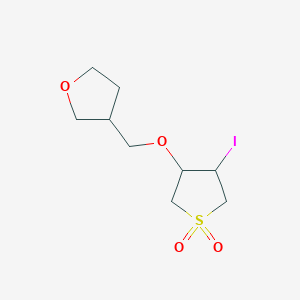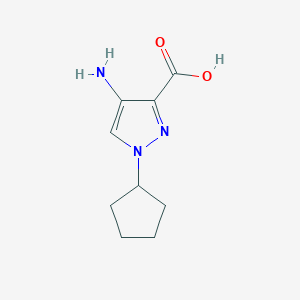
KadsuralignanG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kadsuralignan G is a lignan compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This compound is part of a group of structurally diverse and biologically important compounds found in Kadsura coccinea . Kadsuralignan G has attracted attention due to its potential pharmacological activities, including anti-inflammatory and anti-tumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan G typically involves the extraction of the plant material using solvents such as acetone or ethanol. The extract is then partitioned with solvents like hexane, chloroform, ethyl acetate, n-butanol, and water . The chloroform fraction, which shows strong nitric oxide production inhibitory activity, is further fractionated to isolate Kadsuralignan G .
Industrial Production Methods
Industrial production of Kadsuralignan G would likely follow similar extraction and fractionation processes, with optimization for large-scale operations. This may involve the use of more efficient extraction techniques and purification methods to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Kadsuralignan G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Kadsuralignan G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like methanol, ethanol, and chloroform are often used as reaction media .
Major Products Formed
The major products formed from the reactions of Kadsuralignan G depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms with different pharmacological properties .
科学的研究の応用
Kadsuralignan G has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lignan biosynthesis and structure-activity relationships.
作用機序
Kadsuralignan G exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of nitric oxide production by activated macrophages . This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which reduces the production of nitric oxide, a key mediator of inflammation . Additionally, Kadsuralignan G may interact with other molecular targets involved in inflammatory and tumor pathways, contributing to its pharmacological effects .
類似化合物との比較
Kadsuralignan G is part of a group of lignans isolated from Kadsura coccinea, including Kadsuralignan H, Kadsuralignan I, Kadsuralignan J, and Kadsuralignan K . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Kadsuralignan H and Kadsuralignan J also exhibit nitric oxide production inhibitory effects, but their potency and specific mechanisms may vary . The uniqueness of Kadsuralignan G lies in its specific structural configuration and its distinct pharmacological profile compared to other lignans in the same group .
特性
分子式 |
C29H36O10 |
|---|---|
分子量 |
544.6 g/mol |
IUPAC名 |
(3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H36O10/c1-14-9-17-11-19(32-4)26(35-7)24(30)22(17)23-18(12-20-27(28(23)36-8)38-13-37-20)25(16(14)3)39-29(31)15(2)10-21(33-5)34-6/h10-12,14,16,21,25,30H,9,13H2,1-8H3/b15-10+ |
InChIキー |
JIIONVBSCCDHNA-XNTDXEJSSA-N |
異性体SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)/C(=C/C(OC)OC)/C)OCO4)OC)O)OC)OC |
正規SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C(=CC(OC)OC)C)OCO4)OC)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


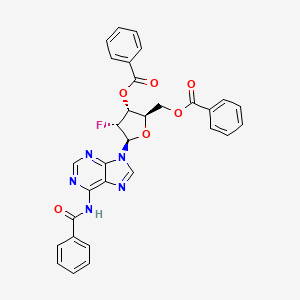
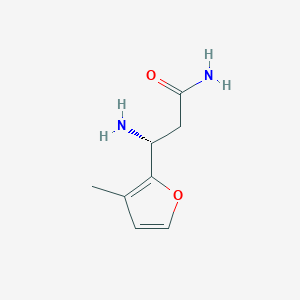
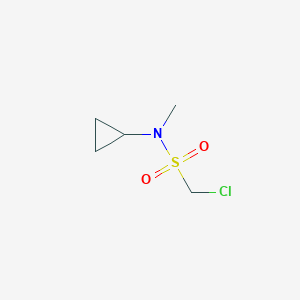
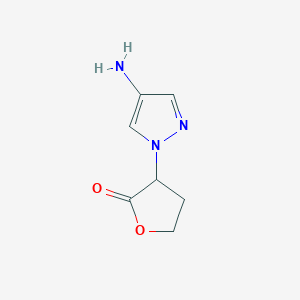


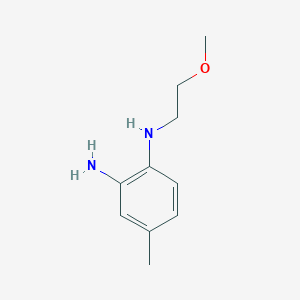
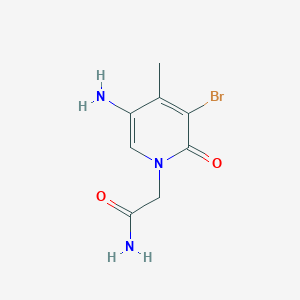
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)

